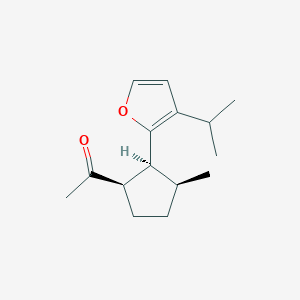

Furopelargone A

Description

Properties

CAS No. |

1143-45-9 |

|---|---|

Molecular Formula |

C15H22O2 |

Molecular Weight |

234.33 g/mol |

IUPAC Name |

1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone |

InChI |

InChI=1S/C15H22O2/c1-9(2)12-7-8-17-15(12)14-10(3)5-6-13(14)11(4)16/h7-10,13-14H,5-6H2,1-4H3/t10-,13-,14-/m0/s1 |

InChI Key |

DVIZGXBTTFXQQC-BPNCWPANSA-N |

SMILES |

CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@H]1C2=C(C=CO2)C(C)C)C(=O)C |

Canonical SMILES |

CC1CCC(C1C2=C(C=CO2)C(C)C)C(=O)C |

Other CAS No. |

1143-45-9 |

Origin of Product |

United States |

Preparation Methods

Hydrodistillation of Essential Oils

Furopelargone A has been isolated from plant essential oils using hydrodistillation. For example, Salvia species’ aerial parts are air-dried and subjected to hydrodistillation in a Clevenger apparatus for 2 hours. The resulting essential oil is diluted in n-hexane (5%) and analyzed via GC-MS to identify sesquiterpenoid constituents.

Critical parameters include:

Chromatographic Purification

Post-distillation, Furopelargone A is purified using silica gel column chromatography with gradient elution (petroleum ether/CH₂Cl₂, 19:1 to 1:1). This step resolves furan derivatives from monoterpenes and other non-polar contaminants.

Advanced Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is indispensable for characterizing Furopelargone A. Key chromatographic conditions include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for Furopelargone A’s intermediates (e.g., spiro-compound B ) are critical for verifying regio- and stereochemistry. For instance, the δ 2.5–3.0 ppm region in ¹H NMR spectra reveals protons adjacent to the furan oxygen, while ¹³C NMR confirms carbonyl carbons at ~200 ppm.

Challenges and Recent Advances

Chemical Reactions Analysis

Types of Reactions

Furopelargone A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted furan derivatives.

Scientific Research Applications

Furopelargone A has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Furopelargone A involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Furopelargone B

- Molecular Formula : C₁₅H₂₂O₂ (identical to Furopelargone A) .

- Key Differences : While sharing the same molecular formula, Furopelargone B has a distinct bicyclic arrangement and substitution pattern, leading to variations in bioactivity. It is isolated from Alpinia species and exhibits anti-inflammatory properties, whereas Furopelargone A lacks well-documented pharmacological data .

- Sources : Alpinia galanga and related species .

α-Calacorene

- Molecular Formula : C₁₅H₂₂O.

- Comparison: Unlike Furopelargone A, α-calacorene lacks a ketone group and features a cadinane-type skeleton. Both compounds are sesquiterpenoids but differ in biological roles; α-calacorene is associated with antimicrobial activity, while Furopelargone A’s functions remain understudied .

Functional Analogs

Brasilamide E

Fraxinellone

- Structure: A degraded limonoid with a furan ring.

- Bioactivity : Exhibits antifertility, anti-inflammatory, and insecticidal activities .

Data Tables

Table 1: Structural and Functional Comparison of Furopelargone A and Analogs

Table 2: Relative Abundance in Essential Oils

Research Findings and Gaps

- Isolation and Identification : Furopelargone A is consistently identified via GC-MS due to its retention index (RI: 1538) and mass spectral data .

- Synthetic Accessibility : Furan-containing compounds like Furopelargone A are often synthesized via oxidative dearomatization, but specific protocols for this compound are lacking .

Q & A

Q. Example Table :

| Study | Bioassay Model | IC₅₀ (μM) | Purity (%) |

|---|---|---|---|

| A | HeLa cells | 12.3 | 95 |

| B | MCF-7 cells | 45.6 | 80 |

| Note: Discrepancies may stem from purity thresholds or cell line specificity. |

What strategies are effective for designing a hypothesis-driven study on Furopelargone A’s mechanism of action?

Advanced Research Question

Adopt the PICO framework (Population, Intervention, Comparison, Outcome) :

- Population : Target protein/enzyme (e.g., cytochrome P450).

- Intervention : Dose-response assays with Furopelargone A.

- Comparison : Positive/negative controls (e.g., known inhibitors).

- Outcome : Kinetic parameters (Km, Vmax) or transcriptional changes (RNA-seq).

Q. Methodological Rigor :

- Use knockout models (CRISPR/Cas9) to confirm target specificity.

- Validate findings via orthogonal assays (e.g., SPR for binding kinetics) .

How should researchers validate the purity of synthesized Furopelargone A derivatives?

Basic Research Question

- Analytical Techniques :

- HPLC-DAD : Monitor UV-Vis spectra for peak homogeneity.

- HRMS : Confirm molecular formula (<5 ppm mass error).

- Quantitative Standards : Compare retention times and spectral data with certified reference materials (CRMs) .

Advanced Consideration : Employ hyphenated techniques (LC-NMR-MS) for real-time structural analysis during purification .

What statistical approaches are suitable for analyzing dose-response relationships in Furopelargone A toxicity studies?

Advanced Research Question

- Dose-Response Modeling : Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism).

- Outlier Detection : Apply Grubbs’ test or robust regression to minimize false positives .

- Multivariate Analysis : PCA or PLS-DA to identify confounding variables (e.g., solvent effects) .

Q. Example Workflow :

Collect triplicate measurements at each concentration.

Calculate EC₅₀ values with 95% confidence intervals.

Report p-values adjusted for multiple comparisons (Bonferroni correction).

How can researchers identify gaps in the existing literature on Furopelargone A’s pharmacokinetics?

Basic Research Question

Conduct a systematic review using PRISMA guidelines:

Search Strategy : Use keywords (e.g., “Furopelargone A ADME”) across PubMed, Web of Science, and Embase.

Data Extraction : Tabulate parameters (e.g., bioavailability, half-life) from preclinical studies .

Gap Analysis : Highlight understudied areas (e.g., metabolite identification, interspecies variability) .

What ethical and practical considerations apply when designing in vivo studies with Furopelargone A?

Advanced Research Question

- Ethical Compliance : Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification and humane endpoints .

- Feasibility : Pilot studies to determine optimal dosing (LD₅₀ estimation) and minimize resource waste .

- Data Transparency : Archive raw data in repositories like Figshare or Zenodo for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.